molecular formula C6H5BrOS B1302021 2-Acetyl-4-bromothiophene CAS No. 7209-11-2

2-Acetyl-4-bromothiophene

Cat. No. B1302021
CAS RN: 7209-11-2
M. Wt: 205.07 g/mol
InChI Key: HXVLWNKFMNRJED-UHFFFAOYSA-N
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Description

2-Acetyl-4-bromothiophene is a brominated thiophene derivative that is of interest in various fields of chemistry due to its potential applications in organic synthesis and pharmaceutical research. While the provided papers do not directly discuss 2-Acetyl-4-bromothiophene, they provide insights into related thiophene compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 2-Acetyl-4-bromothiophene.

Synthesis Analysis

The synthesis of thiophene derivatives often involves halogenated intermediates and acetylenic compounds. For instance, the preparation of tetrabromothiophene from 2-bromothiophene using sodium acetylide in liquid ammonia suggests a method that could potentially be adapted for the synthesis of 2-Acetyl-4-bromothiophene . Additionally, acetylenic ketones and acetals have been used as precursors for the synthesis of various substituted thiophenes, indicating that similar strategies could be employed for synthesizing 2-Acetyl-4-bromothiophene .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using spectroscopic techniques and computational methods. Quantum computational studies on 2-acetylthiophene and its bromination derivative provide insights into the vibrational analysis, electronic transitions, and molecular orbital calculations, which are essential for understanding the molecular structure of 2-Acetyl-4-bromothiophene . The molecular structure optimization of a novel thiophene-containing compound also highlights the importance of X-ray crystallography and DFT calculations in determining the geometry and electronic properties of such molecules .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are crucial for their functionalization and application in synthesis. The acid-catalyzed dealkylation and metal-halogen interconversion reactions discussed in the synthesis of hydroxythiophenes suggest that 2-Acetyl-4-bromothiophene could also participate in similar reactions, potentially leading to the formation of new compounds . The use of 3-bromothiophene in organic synthesis to create thiophene polymers and other derivatives further demonstrates the reactivity of brominated thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be predicted based on their molecular structure and substituents. The computational studies on 2-acetylthiophene provide valuable information on its vibrational spectra, HOMO-LUMO gap, and non-linear optical properties, which can be used to infer the properties of 2-Acetyl-4-bromothiophene . Additionally, the molecular docking and ADME studies indicate the potential biological activity and drug-likeness of thiophene derivatives, which could be relevant for the pharmacological evaluation of 2-Acetyl-4-bromothiophene .

Scientific Research Applications

Quantum Computational and Spectroscopic Studies

2-Acetylthiophene (2ATP) and its bromination compound, 2-acetyl-5-bromothiophene (2A5BTP), have been characterized using various experimental techniques such as FT-IR, FT-Raman, and UV–Vis. These compounds, including derivatives of 2-acetyl-4-bromothiophene, are analyzed for their electronic transitions, molecular orbital calculations, and charge exchanges within the molecule. Such studies aid in understanding the properties of these compounds, including their non-linear optical (NLO) properties, which are crucial for various applications in materials science and photonics (Rahuman et al., 2020).

Microwave-Assisted Synthesis

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes, which includes derivatives like 2-acetyl-4-bromothiophene, demonstrates the efficiency and versatility of this method in organic synthesis. The use of such compounds in Suzuki cross-coupling reactions highlights their importance in the formation of complex organic molecules, beneficial for pharmaceutical and materials research (Dawood et al., 2015).

Synthesis and Industrial Applications

2-Bromothiophene synthesis, a close relative of 2-acetyl-4-bromothiophene, has been extensively studied, providing insights into its industrial production methods. These methods are crucial for producing intermediates used in various chemical industries, including pharmaceuticals (Chen Li-gong, 2007).

Applications in Drug Intermediates

The preparation of drug intermediates, such as methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene (a compound closely related to 2-acetyl-4-bromothiophene), showcases the application of these compounds in the pharmaceutical industry. This preparation is often part of undergraduate organic chemistry experiments, indicating its educational significance in addition to its practical applications (W. Min, 2015).

Catalytic Reactions

2-Acetyl-4-bromothiophene and related compounds have been utilized in palladium-catalyzed reactions, such as C-H homocoupling and direct arylation. These reactions are fundamental in organic synthesis, allowing for the construction of complex molecules with potential applications in materials science and drug development (Beydoun et al., 2011).

Safety And Hazards

2-Acetyl-4-bromothiophene may cause skin and eye irritation. It may also cause respiratory irritation if inhaled, and it may be harmful if swallowed or absorbed through the skin .

properties

IUPAC Name

1-(4-bromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVLWNKFMNRJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370632
Record name 1-(4-Bromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-4-bromothiophene

CAS RN

7209-11-2
Record name 1-(4-Bromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Bromo-2-thienyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

2-Acetylthiophene (21.6 ml, 0.20 mol) was dissolved in 200 ml CHCl3 at 0° C. AlCl3 (40 g, 0.30 mol) was added in small portions at such a rate as to maintain the temperature at 5-10° C. The reaction mixture was then cooled to 0° C. and bromine, Br2 (11.34 ml, 0.22 mol) was added quickly. The reaction mixture was refluxed for two hours, then was allowed to cool and was poured into a mixture of 400 ml ice water and 50 ml concentrated HCl and stirred for 30 minutes. The organic layer was separated, dried over Na2SO4, and concentrated under vacuum. The crude product was distilled under vacuum to yield pure 4-bromo-2-acetylthiophene (27.6 g, 67%). MS (M−H)−: 204.85; 1H NMR (300 MHz, CDCl3) δ7.58 (1H, d, J=1.3 Hz), 7.53 (1H, d, J=1.3 Hz), 2.55 (3H, s).
Quantity
21.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
11.34 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of raw 4-bromo-2-(1′-hydroxyethyl)thiophene (1.28 g, 6.18 mmol) and PCC (2.6 g, 13.26 mmol) in 20 ml of dichloromethane is put into a flask fitted with magnetic stirring and under an atmosphere of argon. It is agitated vigorously for 2 hours at ambient temperature, the reaction medium becoming progressively black. It is then filtered on a column of florisil (eluent ether), the solvent evaporated and the raw product produced is purified by flash chromatography on silica (eluent pure petroleum ether). 1.10 g of a white solid is obtained 4-bromo-2-acetyl-thiophene (yield=87%).
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AS Alvarez‐Insúa, S Conde… - Journal of Heterocyclic …, 1982 - Wiley Online Library
… These compounds were prepared by treatment of 3-acetyl-2,4,5tribromothiophene 3 and 2-acetyl-4-bromothiophene 7 (0.06 mole) with aluminium isopropoxide (4.12 g, 0.022 mole) in …
Number of citations: 13 onlinelibrary.wiley.com
K Beydoun, H Doucet - Journal of Organometallic Chemistry, 2011 - Elsevier
… The reactivity of 2-acetyl-4-bromothiophene for direct arylation is very low (Scheme 5). Only a … The lower reactivity of 2-acetyl-4-bromothiophene compared to 2-acetyl-4-chlorothiophene …
Number of citations: 5 www.sciencedirect.com
VI Smirnov, AV Afanas' ev, IS Prostakishin… - Chemistry of …, 2013 - Springer
… solution and with water, dried over Na 2 SO 4 , filtered and evaporated, after which 1.27 g (91%) of a mixture of isomeric 2-acetyl-3-bromothiophene (9) and 2-acetyl-4-bromothiophene (…
Number of citations: 7 link.springer.com
S Conde, C Corral, J Lissavetzky - Journal of heterocyclic …, 1985 - Wiley Online Library
… 2-Acetylthiophene [13], 2-acetyl3-bromothiophene [14], 2-acetyl-4-bromothiophene [15], 2-acetyl-5-bromothiophene [16], 2-acetyl-4-nitrothiophene [5,11] and 2-acetyl-5-nitrothiophene […
Number of citations: 13 onlinelibrary.wiley.com
RJ Cregge - 1974 - search.proquest.com
… The preparation of 2-acetyl-4-bromothiophene involved merely the Friedel-Crafts type … 0084 mole) of 2-acetyl-4-bromothiophene-N-carboethoxyhydrazone was added to 6 ml. of …
Number of citations: 3 search.proquest.com
VZ Shirinian, LI Belen'kii, MM Krayushkin - Mendeleev …, 2002 - pubs.rsc.org
… (2-Acetylthiophene was purchased from Aldrich, 2-acetyl4-bromothiophene 1b and 2-acetyl-4,5-dibromothiophene 1c were prepared according to the published procedure.) The …
Number of citations: 1 pubs.rsc.org
R Bilous - 1967 - mspace.lib.umanitoba.ca
À white cr¡ rsf,¿ l-line hydrocarbon-l-ike compound (O. AL/, w/w) ffr. p. 79.5-8O. OoC. was isolated fz'om the petroleum ether extract of the r¡ hol-e p1ant. i\o further investig; a. tion of this …
Number of citations: 4 mspace.lib.umanitoba.ca
R Benassi, U Folli, D Iarossi, A Musatti… - Journal of the …, 1987 - pubs.rsc.org
… In the solid state compounds (lb) and (3) adopt the S,O-cis orientation; this conformation has also been found 26-28 for 2-formyl- and 2-acetyl-4-bromothiophene in the solid state. …
Number of citations: 13 pubs.rsc.org
J Kao, L Radom - Journal of the American Chemical Society, 1979 - ACS Publications
… X-ray analysis shows that the cis conformation also exists in the solid state for 2-formyl-4-bromothiophene and 2-acetyl-4-bromothiophene.38·43 Our calculations indicate, in fact, that …
Number of citations: 60 pubs.acs.org
SM Wong, FY Kwong - Strategies for Palladium-Catalyzed Non-Directed …, 2017 - Elsevier
… However, it found that the reactivity of the direct arylation of 2-acetyl-4-bromothiophene, 2-acetyl-3-bromothiophene, and 2-formyl-3-bromothiophene were very low or failed to afford the …
Number of citations: 1 www.sciencedirect.com

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